2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
Scientific Research Applications
Electrocatalytic Multicomponent Assembling
Zahra Vafajoo et al. (2014) developed an efficient approach to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives through an electrocatalytic multicomponent chain transformation. This method provides excellent yields under mild and neutral conditions, showcasing a potential pathway for synthesizing related compounds with varied applications in material science and catalysis Vafajoo et al., 2014.
Organocatalyzed Synthesis
Derong Ding and Cong-Gui Zhao (2010) achieved the first synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles via a tandem Michael addition-cyclization reaction. The study indicates the compound's versatility and potential in developing optically active materials through enantioselective synthesis Ding & Zhao, 2010.
X-Ray Crystallography
S. Sharma et al. (2015) synthesized and analyzed the crystal structures of similar carbonitrile compounds, providing detailed insights into their molecular geometry and stability. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can be leveraged in material science and pharmacology Sharma et al., 2015.
Antimicrobial Activity
Janardhan Banothu and Rajitha Bavanthula (2012) explored the antimicrobial potential of chromeno pyrimidinone derivatives synthesized from 2-amino-5,6,7,8-tetrahydro-5-oxo-4-aryl-4H-chromene-3-carbonitrile. Their findings highlight the bioactive potential of these compounds, suggesting applications in developing new antimicrobial agents Banothu & Bavanthula, 2012.
Antiproliferative and Anticancer Activities
R. Mohareb and N. Y. M. Abdo (2022) conducted a study on heterocyclic compounds derived from cyclohexane-1,4-dione, including derivatives similar to 2-amino-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, revealing their antiproliferative and anticancer activities. This suggests a promising avenue for the development of new therapeutic agents Mohareb & Abdo, 2022.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-7-8-12(11-5-2-6-19-11)13-9(17)3-1-4-10(13)18-14(8)16/h2,5-6,12H,1,3-4,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKLFXOIWHDUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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